6-chloro-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-2-oxo-N-(4-piperidin-1-ylsulfonylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5S/c22-15-4-9-19-14(12-15)13-18(21(26)29-19)20(25)23-16-5-7-17(8-6-16)30(27,28)24-10-2-1-3-11-24/h4-9,12-13H,1-3,10-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPVTAUHOPCVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(piperidine-1-sulfonyl)aniline with 6-chloro-2-oxo-2H-chromene-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atom in the chromene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of coumarin-3-carboxamides, which exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Coumarin Carboxamide Derivatives
*Calculated based on molecular formula C₁₉H₁₇ClN₂O₅S.
Structural Features and Implications
- Sulfonamide vs. Methoxy/Piperidine Groups : The 4-(piperidine-1-sulfonyl)phenyl group in the target compound introduces hydrogen-bonding capacity and polarity, contrasting with the lipophilic 4-methoxyphenethyl () or simpler piperidine () groups. This may improve aqueous solubility and reduce metabolic degradation .
- Nitrogen Heterocycles : The pyridazine moiety in and the piperidine in suggest divergent biological targets, such as kinase or protease inhibition, compared to the sulfonamide-focused target compound .
Physicochemical Properties
Biological Activity
6-Chloro-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a chromene moiety, a sulfonamide group, and a piperidine ring. The molecular formula is , and it has a molecular weight of approximately 396.87 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, research has shown:
- Minimum Inhibitory Concentration (MIC) : The compound has been tested against various bacterial strains, revealing MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
- Biofilm Inhibition : It has shown the capability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in terms of biofilm reduction percentage .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Studies indicate that it may exhibit cytotoxic effects on cancer cell lines through various mechanisms:
- Cell Viability Assays : The compound's IC50 values were determined to be greater than 60 μM, indicating low cytotoxicity towards normal cell lines while maintaining effectiveness against cancer cells .
- Mechanism of Action : Preliminary findings suggest that the compound may act as an inhibitor of key enzymes involved in DNA replication and repair pathways, contributing to its anticancer effects .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several derivatives related to this compound. The results indicated:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| 6-Chloro Compound | 0.22 | 0.25 | 75% |
| Ciprofloxacin | 2.0 | 4.0 | 60% |
This table highlights the superior activity of the 6-chloro derivative compared to Ciprofloxacin, emphasizing its potential as a therapeutic agent against resistant bacterial strains.
Study on Anticancer Properties
In another investigation focusing on anticancer properties:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | >60 | DNA Gyrase Inhibition |
| HeLa (Cervical Cancer) | >60 | DHFR Inhibition |
These findings illustrate the selective cytotoxicity of the compound, particularly in targeting cancer cells while sparing normal cells.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:
- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide bond between the chromene core and the sulfonamide-containing phenyl group .
- Sulfonylation : Reaction of 4-aminophenylpiperidine with chlorosulfonic acid to introduce the sulfonyl group, followed by purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
- Chromene formation : Cyclization of substituted salicylaldehyde derivatives using Knoevenagel condensation under acidic conditions (acetic acid, reflux) .
- Optimization : Yield improvement (70–85%) is achieved by controlling temperature (60–80°C) and using anhydrous DMF as a solvent .
Table 1 : Example Synthetic Workflow
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 1 | 4-Aminophenylpiperidine + ClSO₃H, DCM, 0°C | Sulfonylation | 65% | |
| 2 | Chromene-3-carboxylic acid + EDC/HOBt, DMF, RT | Amide coupling | 78% | |
| 3 | Knoevenagel cyclization, AcOH, reflux | Chromene formation | 82% |
Q. How can X-ray crystallography and software like SHELXL or Mercury determine the crystal structure and analyze intermolecular interactions?
- Methodological Answer :
- Data collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K .
- Structure solution : Use SHELXS for direct methods and SHELXL for refinement (anisotropic displacement parameters, hydrogen bonding constraints) .
- Visualization : Mercury software for analyzing π-π stacking (3.8–4.2 Å) and hydrogen bonds (N–H···O, 2.9 Å). Graph set analysis (e.g., R₂²(8) motifs) identifies robust packing patterns .
- Validation : Check R-factor (< 0.05) and electron density maps for disorder modeling .
Q. What analytical techniques are effective for purity and structural integrity assessment?
- Methodological Answer :
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time ~12.3 min; purity ≥98% .
- NMR : ¹H NMR (DMSO-d₆): δ 8.52 (s, 1H, SO₂NH), 7.89–7.21 (m, aromatic H), 3.12 (m, piperidine CH₂) .
- Mass Spec : HRMS (ESI+) m/z calc. 447.08 [M+H]⁺, observed 447.07 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate biological activity, particularly in enzyme/receptor targeting?
- Methodological Answer :
- Core modifications : Replace the piperidine-sulfonyl group with morpholine-sulfonyl to assess impact on kinase inhibition (e.g., CDK2). Use IC₅₀ assays (ATP concentration = 10 µM) .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the chromene 6-position to test cytotoxicity (HT-29 cell line, MTT assay). Compare with parent compound (IC₅₀ = 2.1 µM vs. 5.8 µM) .
- Binding assays : Surface plasmon resonance (SPR) to measure KD values for tubulin binding (Biacore T200, immobilization via amine coupling) .
Q. What computational methods predict binding affinity and interaction mechanisms?
- Methodological Answer :
- Molecular docking : AutoDock Vina (grid center: ATP-binding pocket of PKA). Pose validation via RMSD < 2.0 Å against co-crystallized ligands .
- MD simulations : GROMACS (CHARMM36 force field, 100 ns trajectory) to assess stability of sulfonyl–arginine salt bridges (distance < 3.5 Å) .
- DFT calculations : Gaussian 16 (B3LYP/6-31G*) to compute electrostatic potential surfaces, highlighting nucleophilic regions (e.g., carboxamide oxygen) .
Q. How can hydrogen bonding patterns and polymorphism be analyzed using crystallographic data?
- Methodological Answer :
- Graph set analysis : Classify hydrogen bonds into D (donor), A (acceptor), and S (solvent) categories. For example, N–H···O=S bonds form C(4) chains along the b-axis .
- Polymorphism screening : Slurrying in 5 solvents (e.g., ethanol, acetone) at 25–60°C. Characterize forms via PXRD (Form I: peak at 12.4° 2θ; Form II: 10.7° 2θ) .
- Thermal analysis : DSC (heating rate 10°C/min) identifies enantiotropic phase transitions (melting onset: Form I = 218°C; Form II = 205°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
